1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid
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Overview
Description
1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, imino, and sulfonic acid groups. Its unique structure makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the condensation of anthracene derivatives with appropriate amines and sulfonating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
- 1-Methylamino-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
- Sodium 1-amino-4-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]-9,10-dihydro-9,10-dioxoanthracenesulfonate
Uniqueness: 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H17N3O7S |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid |
InChI |
InChI=1S/C28H17N3O7S/c29-16-9-10-17(21-20(16)25(32)12-5-1-2-6-13(12)26(21)33)31-18-11-19(39(36,37)38)24(30)23-22(18)27(34)14-7-3-4-8-15(14)28(23)35/h1-11,29,34-35H,30H2,(H,36,37,38) |
InChI Key |
OTYACPMJSNZNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)O |
Origin of Product |
United States |
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